molecular formula C16H13ClO5 B6410831 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261910-03-5

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6410831
CAS RN: 1261910-03-5
M. Wt: 320.72 g/mol
InChI Key: CVZDFDZSIHOHDR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (3-CMP-2MBA-95%) is an organic compound that has been widely used in various scientific research applications. It is a simple aromatic acid with a unique structure, containing three aromatic rings and two oxygen atoms. It is a highly versatile compound that can be used in different fields, such as synthetic chemistry, analytical chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 3-CMP-2MBA-95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule, which then undergoes a reaction. The reaction is believed to be catalyzed by the presence of an acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMP-2MBA-95% have not been studied in detail. However, it is believed that the compound may have some effects on the body, such as an inhibitory effect on enzymes involved in the metabolism of carbohydrates. In addition, it has been suggested that the compound may have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-CMP-2MBA-95% has several advantages for laboratory experiments. First, it is a relatively simple compound to synthesize and is relatively inexpensive. Second, it is highly versatile, and can be used in a variety of scientific research applications. Finally, it is stable and can be stored for long periods of time.
However, there are some limitations to consider when using 3-CMP-2MBA-95% in laboratory experiments. First, the compound is not very soluble in water, so it may be difficult to dissolve in aqueous solutions. Second, the compound is not very stable in the presence of light and heat, so it should be stored in a cool, dark place. Finally, the compound can be toxic if ingested, so it should be handled with care.

Future Directions

There are several potential future directions for the use of 3-CMP-2MBA-95%. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Second, the compound could be used in the synthesis of new organic compounds, such as heterocyclic compounds and chiral compounds. Third, the compound could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs. Finally, the compound could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

The synthesis of 3-CMP-2MBA-95% usually involves a two-step process. The first step involves the preparation of the starting material, 3-chloro-4-methoxycarbonylphenyl-2-methoxybenzoic acid (3-CMP-2MBA). This is done by reacting 3-chloro-4-methoxycarbonylphenol (3-CMP) with 2-methoxybenzoic acid (2MBA) in aqueous solution. The second step involves the purification of the starting material by recrystallization, which is done by adding a suitable solvent such as methanol, ethanol, or ethyl acetate to the reaction mixture and then heating it until the desired product is obtained.

Scientific Research Applications

3-CMP-2MBA-95% has been widely used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as aryloxy- and arylthio-substituted benzoic acids, and as a synthetic intermediate in the production of pharmaceuticals. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. In addition, it has been used as a catalyst in the synthesis of organic compounds, such as acrylamides, and as a reagent in the synthesis of chiral compounds.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-10(4-3-5-12(14)15(18)19)9-6-7-11(13(17)8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZDFDZSIHOHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692012
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid

CAS RN

1261910-03-5
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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